Phenyl 1-hydroxy-2-naphthoate
Overview
Description
Phenyl 1-hydroxy-2-naphthoate, also known as 1-hydroxy-2-naphthoic acid phenyl ester, is a chemical compound with the molecular formula C17H12O3 and a molecular weight of 264.28 g/mol . This compound is a phenyl ester of 1-hydroxy-2-naphthoic acid and is known for its biological and medicinal properties .
Mechanism of Action
Target of Action
Phenyl 1-hydroxy-2-naphthoate (PHN) is a phenyl ester of 1-hydroxy-2-naphthoic acid It’s known that hydroxynaphthoates, a group of compounds to which phn belongs, play an important role in drug discovery .
Mode of Action
The molecule of phn has four conformationally-relevant internal rotation axes, which can be defined as a function of the c–c–o–h, o=c–c–c, c–o–c=o and c–c–o–c dihedrals . This suggests that the compound may interact with its targets through these functional groups.
Biochemical Pathways
It’s known that 1-hydroxy-2-naphthoate, a moiety present in phn, is involved in the synthesis of anti-carcinogenic compounds . This suggests that PHN may affect pathways related to cell growth and proliferation.
Pharmacokinetics
The compound’s molecular weight (26428 g/mol) and its physical state (liquid crystal) suggest that it may have good bioavailability .
Result of Action
Research shows that both methyl 1-hydroxy-2-naphthoate and ethyl 1,6-dihydroxy-2-naphthoate develop anti-inflammatory activity, while 1-hydroxy-2-naphthoic acid itself has been recognized as an antibacterial agent . This suggests that PHN may have similar effects.
Action Environment
The compound’s melting point (94-96 °c) suggests that it may be stable under a wide range of temperatures .
Biochemical Analysis
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl 1-hydroxy-2-naphthoate can be synthesized through the esterification of 1-hydroxy-2-naphthoic acid with phenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the esterification process while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: Phenyl 1-hydroxy-2-naphthoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of ketone or quinone derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Phenyl 1-hydroxy-2-naphthoate has several scientific research applications, including:
Comparison with Similar Compounds
Phenyl 1-hydroxy-2-naphthoate can be compared with other hydroxynaphthoate derivatives, such as:
- Methyl 1-hydroxy-2-naphthoate
- Ethyl 1,6-dihydroxy-2-naphthoate
- 1-Hydroxy-2-naphthoic acid
Uniqueness: this compound is unique due to its phenyl ester group, which imparts distinct chemical and biological properties. The presence of the phenyl group enhances its ability to participate in electrophilic aromatic substitution reactions, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
phenyl 1-hydroxynaphthalene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O3/c18-16-14-9-5-4-6-12(14)10-11-15(16)17(19)20-13-7-2-1-3-8-13/h1-11,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDYIMWKSCJTIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=C(C3=CC=CC=C3C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1038876 | |
Record name | Phenyl 1-hydroxy-2-naphthoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1038876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | 2-Naphthalenecarboxylic acid, 1-hydroxy-, phenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
132-54-7 | |
Record name | Phenyl 1-hydroxy-2-naphthoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenyl 1-hydroxy-2-naphthoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenyl 1-hydroxy-2-naphthoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1867 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Naphthalenecarboxylic acid, 1-hydroxy-, phenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenyl 1-hydroxy-2-naphthoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1038876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyl 1-hydroxy-2-naphthoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.606 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENYL 1-HYDROXY-2-NAPHTHOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0749HK9B6B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most stable conformation of Phenyl 1-hydroxy-2-naphthoate and why is this relevant?
A1: The most stable conformation of this compound is characterized by an intramolecular hydrogen bond between the hydroxyl (O-H) group and the carbonyl oxygen (O=C) of the ester group. The phenyl ring of the ester group is positioned ±68.8° out of the plane of the naphthalene moiety []. This conformation is significantly more stable than other possible conformers due to the strength of this intramolecular hydrogen bond. This conformational preference influences the molecule's reactivity and spectroscopic properties.
Q2: How does UV irradiation affect this compound?
A2: Upon exposure to UV light, this compound undergoes photodecarbonylation []. This means the molecule loses a carbon monoxide (CO) molecule. The efficiency of this process is dependent on the specific wavelength of UV light used. This photochemical reaction leads to the formation of 2-phenoxynaphthalen-1-ol as the main product.
Q3: Beyond theoretical calculations, is there experimental evidence for the intramolecular hydrogen bonding in this compound?
A3: Yes, X-ray crystallography studies confirm the presence of the intramolecular hydrogen bond in the solid state []. This interaction results in a planar, six-membered ring structure within the molecule. This experimental evidence supports the theoretical predictions about the conformational preference of this compound.
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